

# Assessing the Safety Profile of Sofnobrutinib Relative to Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies and shown promise in autoimmune diseases. However, off-target effects of first-generation inhibitors have led to significant safety concerns. This guide provides a comparative analysis of the safety profile of **sofnobrutinib**, a novel non-covalent BTK inhibitor, relative to the first-generation covalent inhibitor ibrutinib and the second-generation covalent inhibitors acalabrutinib and zanubrutinib.

# **Executive Summary**

**Sofnobrutinib**, a highly selective, non-covalent BTK inhibitor, has demonstrated a favorable safety and tolerability profile in early clinical trials with healthy volunteers. Unlike covalent BTK inhibitors that form a permanent bond with the BTK enzyme, **sofnobrutinib**'s reversible binding mechanism may contribute to its safety profile. First-generation BTK inhibitors like ibrutinib are associated with off-target effects leading to adverse events such as atrial fibrillation, hypertension, and bleeding. Second-generation inhibitors, acalabrutinib and zanubrutinib, were designed for greater selectivity to minimize these off-target toxicities and have shown improved safety profiles in head-to-head clinical trials against ibrutinib. While direct comparative safety data for **sofnobrutinib** in patient populations is still emerging, preclinical data and early clinical findings suggest a potentially superior safety profile due to its high selectivity.

## **Kinase Selectivity Profile**



The safety of a BTK inhibitor is intrinsically linked to its selectivity. Off-target inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, is a primary driver of adverse events.

## **Comparative Kinase Inhibition**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **sofnobrutinib**, ibrutinib, acalabrutinib, and zanubrutinib against BTK and a panel of key off-target kinases. Lower IC50 values indicate greater potency of inhibition.

| Target Kinase        | Sofnobrutinib<br>IC50 (nM) | Ibrutinib IC50<br>(nM) | Acalabrutinib<br>IC50 (nM) | Zanubrutinib<br>IC50 (nM) |
|----------------------|----------------------------|------------------------|----------------------------|---------------------------|
| BTK (activated)      | 4.2[1]                     | 0.5                    | 3.0[2]                     | 0.2                       |
| BTK<br>(unactivated) | 0.39[1]                    | -                      | -                          | -                         |
| EGFR                 | >10,000                    | 7.8                    | >1,000                     | 4.3                       |
| ITK                  | >10,000                    | 10                     | >1,000                     | 6.1                       |
| TEC                  | >10,000                    | 20                     | 29                         | 2.0[3]                    |
| SRC                  | >10,000                    | 20                     | 44                         | 82                        |
| LYN                  | >10,000                    | 16                     | 13                         | 19                        |
| hERG                 | 24,000[1]                  | -                      | -                          | -                         |

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources and should be interpreted with this in mind. A comprehensive head-to-head kinase panel assay for all four compounds under identical conditions is not publicly available.

Preclinical studies highlight **sofnobrutinib**'s high selectivity. In a broad kinase panel of 312 kinases, **sofnobrutinib** only inhibited two other kinases at a concentration of 0.3  $\mu$ M.[4] This high degree of selectivity suggests a lower potential for off-target effects.

## **Clinical Safety Profile**



Direct comparisons of **sofnobrutinib** with other BTK inhibitors in patient populations are limited as of the latest available data. However, data from a Phase 1 study in healthy volunteers provide initial insights into its safety.

## Sofnobrutinib Safety in Healthy Volunteers

A first-in-human Phase 1 study of **sofnobrutinib** in healthy adult subjects evaluated single ascending doses (SAD) from 5 mg to 900 mg and multiple ascending doses (MAD) from 50 mg to 300 mg twice daily.[5][6]

- Adverse Events: All reported adverse events (AEs) were mild or moderate in severity.[5][6]
   There was no apparent dose-proportional trend in the frequency or severity of AEs.[5][6]
- Serious Adverse Events: No serious treatment-emergent AEs, cardiac arrhythmias, or bleeding-related AEs were reported.[5][6]
- Tolerability: **Sofnobrutinib** was found to be safe and well-tolerated at all tested dose levels. [4][7]

These findings in healthy volunteers are promising and support further investigation in patient populations.[5][6] A Phase 1b clinical trial in patients with B-cell malignancies is ongoing.[8]

## **Comparative Adverse Events of Covalent BTK Inhibitors**

Head-to-head clinical trials have provided a clear comparison of the safety profiles of ibrutinib, acalabrutinib, and zanubrutinib. The following tables summarize key adverse events from the ELEVATE-RR (acalabrutinib vs. ibrutinib) and ALPINE (zanubrutinib vs. ibrutinib) trials in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).

Table 1: Key Adverse Events of Clinical Interest in the ELEVATE-RR Trial[9][10][11]



| Adverse Event (Any<br>Grade)         | Acalabrutinib (n=266) | Ibrutinib (n=263) |
|--------------------------------------|-----------------------|-------------------|
| Atrial Fibrillation/Flutter          | 9.4%                  | 16.0%             |
| Hypertension                         | 9.4%[12]              | 23.2%[12]         |
| Bleeding Events                      | 38%                   | 51%               |
| Headache                             | 34.6%[12]             | 20.2%[12]         |
| Cough                                | 28.9%[12]             | 21.3%[12]         |
| Diarrhea                             | 34.6%[12]             | 46%[12]           |
| Arthralgia                           | 15.8%[12]             | 22.8%[12]         |
| Treatment Discontinuation due to AEs | 14.7%                 | 21.3%             |

Table 2: Key Adverse Events of Clinical Interest in the ALPINE Trial[1][13][14][15]

| Adverse Event (Any<br>Grade)         | Zanubrutinib (n=327) | Ibrutinib (n=325) |
|--------------------------------------|----------------------|-------------------|
| Atrial Fibrillation/Flutter          | 7.1%[1]              | 17.0%[1]          |
| Hypertension                         | 27.2%[1]             | 25.3%[1]          |
| Major Hemorrhage                     | 3.1%                 | 4.3%              |
| Diarrhea                             | 18.8%[1]             | 25.6%[1]          |
| Arthralgia                           | 11.3%                | 18.5%             |
| Neutropenia                          | 28.4%[14]            | 21.7%[14]         |
| Treatment Discontinuation due to AEs | 15.4%[14]            | 22.2%[14]         |

These trials demonstrate that the second-generation BTK inhibitors, acalabrutinib and zanubrutinib, have a more favorable safety profile compared to ibrutinib, particularly with regard to cardiovascular toxicities like atrial fibrillation and hypertension.[1][9][11][14]



## Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess these inhibitors, the following diagrams illustrate the B-cell receptor signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

## **B-Cell Receptor (BCR) Signaling Pathway**

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK disrupts this pathway, leading to apoptosis in malignant B-cells.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

# **Experimental Workflow: Kinase Inhibitor Selectivity Profiling**

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays that measure the inhibition of a large panel of kinases.



Click to download full resolution via product page

Caption: General workflow for determining the selectivity profile of a kinase inhibitor.



# Experimental Protocols In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 values of inhibitors against a panel of kinases.

### • Reagent Preparation:

- Prepare a 3X solution of the test inhibitor at various concentrations in the appropriate assay buffer.
- Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody in the assay buffer.
- Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

### · Assay Procedure:

- o In a 384-well plate, add 5 μL of the 3X test inhibitor solution to the appropriate wells.
- Add 5 μL of the 3X kinase/antibody mixture to all wells.
- Add 5 μL of the 3X tracer solution to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for 60 minutes, protected from light.

#### Data Acquisition and Analysis:

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a doseresponse curve to determine the IC50 value.



## **Cellular BTK Target Engagement Assay (NanoBRET™)**

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the engagement of an inhibitor with BTK in living cells.

- Cell Preparation:
  - Transfect cells (e.g., HEK293T) with a plasmid encoding a BTK-NanoLuc® fusion protein.
  - Culture the transfected cells for 24 hours to allow for protein expression.
  - Harvest and resuspend the cells in a suitable assay medium.
- Assay Procedure:
  - Dispense the cell suspension into a 384-well white assay plate.
  - Add the test inhibitor at various concentrations to the wells.
  - Add a cell-permeable fluorescent tracer that binds to BTK to all wells.
  - Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
  - Add the NanoBRET® substrate to all wells.
- Data Acquisition and Analysis:
  - Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
  - Calculate the BRET ratio.
  - Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value, which reflects target engagement.

## Conclusion

The available data indicates that **sofnobrutinib** is a highly selective, non-covalent BTK inhibitor with a promising safety profile observed in early clinical studies in healthy volunteers.



Its high selectivity for BTK suggests a lower potential for the off-target effects that are characteristic of the first-generation BTK inhibitor, ibrutinib. The second-generation covalent inhibitors, acalabrutinib and zanubrutinib, have already demonstrated improved safety profiles over ibrutinib in large head-to-head clinical trials. As more clinical data from patient populations becomes available for **sofnobrutinib**, a more direct and comprehensive comparison of its safety and efficacy relative to other BTK inhibitors will be possible. For researchers and drug development professionals, the distinct mechanism of action and high selectivity of **sofnobrutinib** make it a compound of significant interest in the ongoing effort to develop safer and more effective therapies targeting the BTK pathway.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]
- 5. Sofnobrutinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 7. ircms.irstreet.com [ircms.irstreet.com]
- 8. carnabio.com [carnabio.com]
- 9. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]



- 12. ELEVATE-RR Trial Acalabrutinib as Effective as Ibrutinib With Fewer Cardiac Effects in Resistant CLL The ASCO Post [ascopost.com]
- 13. beonemedinfo.com [beonemedinfo.com]
- 14. ALPINE Head-to-head Trial, Second-generation BTK Inhibitor Shown to be More Effective and Safer in CLL The Medical Xchange [themedicalxchange.com]
- 15. Extended Follow-up of ALPINE Study Confirmed Superior PFS Benefit of Zanubrutinib Versus Ibrutinib in R/R CLL/SLL - Conference Correspondent [conferencecorrespondent.com]
- To cite this document: BenchChem. [Assessing the Safety Profile of Sofnobrutinib Relative to Other BTK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#assessing-the-safety-profile-of-sofnobrutinib-relative-to-other-btki]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com